molecular formula C9H8ClN3OS B1628429 7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 946744-68-9

7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1628429
CAS No.: 946744-68-9
M. Wt: 241.7 g/mol
InChI Key: RZAODRKXUJHQOO-UHFFFAOYSA-N
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Description

7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloromethyl group and a cyclopropyl group adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiadiazole and pyrimidine precursors under controlled conditions. For instance, a one-pot synthesis method has been developed that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is efficient and can be performed under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include solvent-free conditions or the use of microwave-assisted reactions to enhance yield and reduce reaction times. The use of green chemistry principles, such as employing ionic liquids as solvents, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions, potentially leading to more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminomethyl derivative, while oxidation could produce a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential biological activities. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its derivatives might also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets. The thiadiazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its combination of a chloromethyl group and a cyclopropyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for the development of new molecules with unique activities.

Properties

IUPAC Name

7-(chloromethyl)-2-cyclopropyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-4-6-3-7(14)13-9(11-6)15-8(12-13)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAODRKXUJHQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=O)C=C(N=C3S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589707
Record name 7-(Chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946744-68-9
Record name 7-(Chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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